molecular formula C14H12N2S2 B4887944 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B4887944
M. Wt: 272.4 g/mol
InChI Key: LOUSEPGPKODDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which makes it a promising candidate for use in various fields of research. In

Mechanism of Action

The mechanism of action of 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile may have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may help to better understand its potential applications in various fields of research.
2. Exploration of the potential therapeutic applications of 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile, particularly in the treatment of diseases such as cancer and inflammation.
3. Investigation of the potential toxicity of this compound, which may help to determine its safety for use in various research applications.
4. Development of new synthetic methods for 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which may help to improve the efficiency and yield of the synthesis process.

Synthesis Methods

The synthesis of 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2-aminothiophene-3-carbonitrile with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including cyclization, oxidation, and thioamide formation, to yield the final product.

Scientific Research Applications

The unique chemical structure of 4-(2-thienyl)-2-thioxo-2,3,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it a promising candidate for use in various fields of scientific research. This compound has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

properties

IUPAC Name

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c15-8-10-13(12-6-3-7-18-12)9-4-1-2-5-11(9)16-14(10)17/h3,6-7,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUSEPGPKODDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=S)C(C(=C2C1)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile

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